molecular formula C6H5FN2 B13818918 5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

Cat. No.: B13818918
M. Wt: 124.12 g/mol
InChI Key: NISSEGSBCUHRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative designed for research and development use. This compound serves as a versatile chemical building block, particularly in the field of medicinal chemistry for the synthesis of novel bioactive molecules. Fluorinated pyrrole carbonitriles are key intermediates in the exploration of receptor modulators. Research on closely related structural analogs, such as pyrrole-oxindole compounds, has demonstrated significant activity as non-steroidal progesterone receptor modulators, showing potential for application in areas like contraception and the treatment of endometriosis and certain breast cancers . Some analogs in this chemical class have been found to exhibit a novel mechanism of antagonism by modulating receptor cellular localization and preventing promoter interactions . Furthermore, similar halogenated pyrrole scaffolds are extensively utilized in the design and synthesis of potent enzyme inhibitors, including nanomolar inhibitors of bacterial DNA gyrase, highlighting the value of this structural motif in antibacterial discovery programs . This product is intended for research purposes by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference only.

Properties

Molecular Formula

C6H5FN2

Molecular Weight

124.12 g/mol

IUPAC Name

5-fluoro-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3

InChI Key

NISSEGSBCUHRIM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1F)C#N

Origin of Product

United States

Preparation Methods

Direct Fluorination of 1-Methylpyrrole Followed by Cyanation

Detailed Example: Synthesis via Fluorination and Cyanation

Based on Vulcanchem's product description and synthesis insights:

  • Starting material: 1-Methylpyrrole.
  • Step 1: Selective fluorination at the 5-position using a suitable fluorinating agent (e.g., N-fluorobenzenesulfonimide or Selectfluor).
  • Step 2: Introduction of the cyano group at the 2-position, potentially via lithiation at C-2 followed by reaction with electrophilic cyanide sources (e.g., CuCN).
  • Step 3: Purification and isolation of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile.

This method requires precise temperature control (often low temperatures to avoid side reactions) and inert atmosphere conditions to maintain pyrrole ring integrity.

Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions is critical for the success of these transformations:

Reaction Step Typical Solvents Notes
Fluorination Polar aprotic solvents (e.g., acetonitrile) Enhances electrophilic fluorination
Cyanation Ether solvents (e.g., tetrahydrofuran) Supports lithiation and nucleophilic substitution
Reduction (if applied) Aprotic solvents (e.g., THF, dioxane) Compatible with metal hydrides and Pd catalysts
Methylation Mixed solvents including ethers and alcohols Supports imine formation and reduction

Research Findings and Optimization

  • Fluorine substitution on pyrrole rings enhances lipophilicity and biological activity, making selective fluorination a key step.
  • Cyanation at the 2-position often proceeds via lithiation or directed metalation strategies, requiring strict moisture-free conditions.
  • Reduction of cyano groups to amines and subsequent methylation is a versatile approach in pyrrole chemistry, demonstrated in related pharmaceutical syntheses.
  • The balance between reaction efficiency, safety, and cost is critical; recent methods favor safer reductive amination over hazardous aldehyde intermediates.

Summary Table of Preparation Methods

Method No. Key Steps Advantages Disadvantages Reference
1 Fluorination of 1-methylpyrrole + cyanation Direct, fewer steps Requires careful control of conditions
2 Cyano reduction to primary amine + methylation Safer, versatile, cost-effective Multi-step, requires metal catalysts
3 Aldehyde intermediate formation + reductive amination (related methods) Established in related pyrrole syntheses Hazardous reagents, complex steps

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: 5-Fluoro-1-methyl-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile serves as a versatile scaffold in drug discovery, particularly for compounds targeting nuclear hormone receptors such as the progesterone receptor. Modifications to this compound can lead to significant changes in biological activity, allowing researchers to design selective agonists or antagonists based on structural variations.

Case Study: Progesterone Receptor Modulation

A notable example includes the compound WAY-255348, derived from this scaffold, which has demonstrated potent antagonist activity in both in vitro and in vivo models. This compound has implications for female healthcare applications such as contraception and treatment of endometriosis due to its ability to inhibit ovulation and affect reproductive tract morphology .

Antimicrobial Activity

Research indicates that derivatives of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile exhibit promising antimicrobial properties against various pathogens. Studies have shown that certain pyrrole derivatives have comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Compound NameMIC (µg/mL)Target Pathogen
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile5Mycobacterium tuberculosis
WAY-255348<10Staphylococcus aureus
4-Amino-pyrrolo[2,1-f][1,2,4]triazine32E. coli

These findings suggest that modifications of the pyrrole structure can enhance antimicrobial activity, making it a valuable lead for developing new antibiotics .

Pharmaceutical Intermediates

The compound is also explored as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows it to serve as a building block for more complex molecules.

Synthetic Pathways

The synthesis of halogen-substituted pyrroles from 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile has been documented, showcasing its utility in producing derivatives with enhanced pharmacological properties. For instance, fluorination reactions can yield compounds with improved bioactivity against specific targets .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial chemistry, particularly in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various synthetic processes.

Biological Research

The biological activities of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile extend beyond antimicrobial properties. Research has indicated potential anti-inflammatory effects and anticancer activities, making it a candidate for further exploration in therapeutic contexts.

Research Insights

Studies have demonstrated that modifications to the pyrrole structure can lead to compounds with significant anti-inflammatory effects, which may be useful in treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Analogues
Compound Name Substituents on Pyrrole Ring Additional Functional Groups Biological Role
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile 5-F, 1-CH₃, 2-CN None PR antagonist
5-(7-Fluoro-3,3-dimethyl-2-oxoindol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) 1-CH₃, 2-CN, 5-indole substituent Indole with 7-F, 3,3-dimethyl, 2-oxo PR agonist/antagonist switch
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9) 3-CN, 5-(2-fluorophenyl) Phenyl ring with 2-F Unknown (research chemical)
5-(2-Fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile (CAS 9FG) 1-CH₃, 2-CN, 5-(4-OH-2-fluorophenyl) Hydroxyl group on phenyl Potential kinase modulator
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile 3-CN, 5-thiophene, 2-piperazine Thiophene, piperazine, 4-fluorophenyl CNS-targeted candidate
Key Structural Differences :
  • Substituent Position : The target compound’s nitrile group at the 2-position contrasts with 3-carbonitrile derivatives (e.g., 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile), altering electronic distribution and steric interactions .
  • Complexity : WAY-255348 incorporates a substituted indole, enhancing steric bulk and hydrogen-bonding capacity compared to the simpler pyrrole core of the target compound .
  • Aromatic vs. Heterocyclic Additions : Analogues with thiophene () or pyrazole () rings introduce distinct electronic and solubility profiles.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile 150.14 ~1.5* 0 39.6
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile 186.18 2.2 1 39.6
WAY-255348 325.34 3.8 1 70.2
5-(2-Fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile 256.25 2.5 1 66.7

*Estimated based on structural similarity.

Key Observations :
  • Lipophilicity : The target compound’s lower XLogP3 (~1.5) suggests better aqueous solubility than analogues with bulky aryl groups (e.g., WAY-255348, XLogP3 = 3.8) .
  • Polar Surface Area : Derivatives with hydroxyl groups (e.g., 4-hydroxyphenyl in ) or piperazine () exhibit higher polar surface areas, impacting blood-brain barrier permeability .

Stability and Metabolic Considerations

  • Metabolic Resistance: The target compound’s fluorine likely reduces oxidative metabolism, enhancing plasma stability compared to non-fluorinated analogues.
  • Hydroxyl Group Impact: Compounds with phenolic -OH (e.g., ) are prone to glucuronidation, shortening half-life .

Biological Activity

5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family, characterized by the presence of a fluorine atom and a nitrile group. Its molecular formula is C6H6FN, with a molecular weight of approximately 138.12 g/mol. The incorporation of fluorine enhances its lipophilicity, which is crucial for its biological interactions and potential therapeutic applications.

Research indicates that 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile acts as a modulator of nuclear hormone receptors, particularly the progesterone receptor. Structural modifications can switch its role between agonist and antagonist, making it a valuable scaffold in drug discovery, especially for applications in female reproductive health such as contraception and treatment of endometriosis and certain breast cancers.

Biological Activities

The compound has shown various biological activities, which are summarized in the following table:

Activity Description
Nuclear Receptor Modulation Acts on progesterone receptors; potential for contraceptive applications.
Anticancer Properties Investigated for effects on breast cancer cells; structural modifications affect activity.
Antiviral Potential Related pyrrole derivatives exhibit antiviral properties against various viruses .

Anticancer Activity

A study focusing on the cytotoxic effects of pyrrole derivatives, including 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile, demonstrated significant antiproliferative effects against HCT-116 colon cancer cells. The MTT assay revealed that certain structural modifications enhance cytotoxicity, indicating a promising avenue for cancer therapy development .

Nuclear Hormone Receptor Studies

In vitro studies have shown that this compound can selectively bind to progesterone receptors, leading to its classification as a potential therapeutic agent for conditions related to hormonal regulation. The binding affinity varies with structural modifications, highlighting the importance of chemical design in optimizing biological activity .

Structural Comparisons

The following table compares 5-fluoro-1-methyl-1H-pyrrole-2-carbonitrile with structurally similar compounds:

Compound Name Molecular Formula Unique Features
5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrileC6H6FNContains fluorine; modulates nuclear hormone receptors.
1-Methyl-1H-pyrrole-2-carbonitrileC6H6N2Lacks fluorine; serves as a base structure for modifications.
5-(4-Hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrileC12H10N2OHydroxyphenyl group alters biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile?

The compound can be synthesized via nitrile formation through nucleophilic substitution or condensation reactions. For example, analogous pyrrole-2-carbonitriles are synthesized using stepwise addition of NaOH and H₂O₂ in CH₂Cl₂ under vigorous stirring, with tetrabutylammonium hydrosulfate as a phase-transfer catalyst . Multi-component reactions (e.g., cyclization of amines with carbonitriles under acidic conditions) are also common, as seen in related pyrrole derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : The nitrile group (C≡N) exhibits a strong absorption band near 2217–2221 cm⁻¹, confirmed in structurally similar pyrrole-3-carbonitriles .
  • NMR : ¹H/¹³C NMR can resolve substituent effects (e.g., fluorine and methyl groups). For example, methyl groups in analogous compounds show signals at δ ~2.5 ppm in ¹H NMR .

Q. What biological activities are associated with pyrrole-2-carbonitrile derivatives?

While direct data on 5-Fluoro-1-methyl-1H-pyrrole-2-carbonitrile are limited, structurally related compounds exhibit antidiabetic, antitumor, and antimicrobial activities. Fluorine substitution often enhances metabolic stability and target binding, suggesting potential pharmacological applications .

Advanced Research Questions

Q. How can synthetic yields be optimized for fluorinated pyrrole carbonitriles?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction homogeneity .
  • Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium hydrosulfate) enhance reagent mixing in biphasic systems .
  • Temperature control : Reactions performed at 0–5°C minimize side-product formation in nitrile synthesis .

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

Contradictions (e.g., overlapping NMR peaks) are addressed via:

  • 2D NMR (COSY, HSQC) : Differentiates between fluorine-coupled protons and methyl groups.
  • Computational modeling : DFT calculations predict chemical shifts and verify assignments .

Q. What strategies are used to design analogs with enhanced bioactivity?

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methoxy with trifluoromethyl groups) improves target selectivity .
  • Retrosynthetic analysis : AI-driven tools predict feasible routes for introducing fluorinated or methyl groups while maintaining core reactivity .

Q. What mechanistic insights exist for nitrile formation in pyrrole derivatives?

Nitrile groups are introduced via:

  • Nucleophilic substitution : Cyanide displacement of halides or leaving groups, as seen in 5-chloro-pyrrole-2-carbonitrile synthesis .
  • Cyano-dehydroxylation : Oxidative conditions (e.g., H₂O₂/NaOH) convert hydroxyl intermediates to nitriles .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Analogous Pyrrole Carbonitriles

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionCH₂Cl₂, NaOH, H₂O₂, TBAHS, 18.9 mmol75–80
Multi-component ReactionAcetic acid, 2-aminopyrrole, 80°C60–65

Q. Table 2. Spectral Signatures of Functional Groups

GroupIR (cm⁻¹)¹H NMR (δ, ppm)
C≡N2217–2221
-CH₃2944–29282.3–2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.